molecular formula C13H13N3O2S2 B2621246 N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide CAS No. 852046-31-2

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Cat. No. B2621246
CAS RN: 852046-31-2
M. Wt: 307.39
InChI Key: OMPATJVURHLQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, also known as DTBP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has also been shown to inhibit the activity of various kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide in lab experiments is its ability to inhibit enzyme activity, which can be useful in studying the role of enzymes in various cellular processes. However, one limitation of using N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is its potential toxicity, which can affect the results of experiments and limit its use in certain applications.

Future Directions

There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, including the development of new therapeutic agents for cancer and other diseases, the identification of new drug targets, and the investigation of the potential side effects of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide. Additionally, further research is needed to fully understand the mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide and its potential applications in various fields.

Synthesis Methods

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide can be synthesized through a multistep process involving the reaction of 2-aminobenzothiazole with thioacetic acid, followed by the reaction of the resulting product with 2-bromo-3'-nitroacetophenone. The final step involves the reduction of the nitro group to an amine group using sodium dithionite.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been used in various scientific research studies, including cancer research, drug discovery, and enzyme inhibition studies. In cancer research, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has shown potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has also been used in drug discovery studies to identify potential drug targets and to develop new drugs. In enzyme inhibition studies, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been used to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c17-11(15-12-14-6-8-19-12)5-7-16-9-3-1-2-4-10(9)20-13(16)18/h1-4H,5-8H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPATJVURHLQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

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